molecular formula C20H18N2O4S2 B2731413 N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,4-dimethylbenzamide CAS No. 865614-31-9

N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,4-dimethylbenzamide

Cat. No.: B2731413
CAS No.: 865614-31-9
M. Wt: 414.49
InChI Key: LPLHZSYSNTXZOK-LICLKQGHSA-N
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Description

N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,4-dimethylbenzamide is a synthetic thiazolidinone derivative featuring a 1,3-thiazolidin-4-one core substituted with a (4-hydroxy-3-methoxyphenyl)methylidene group at the 5-position and a 2,4-dimethylbenzamide moiety at the 3-position. The compound’s E-configuration at the 5-position methylidene group is critical for its stereochemical and biological properties. Thiazolidinones are known for diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant effects, driven by their ability to modulate enzymatic pathways and interact with biological targets via hydrogen bonding and π-π interactions .

The synthesis of such compounds typically involves cyclocondensation of thiourea derivatives with α,β-unsaturated ketones or aldehydes, followed by functionalization of the benzamide group (e.g., via coupling reactions in DMF with carbodiimide reagents) . Structural confirmation relies on NMR and mass spectrometry, with characteristic shifts for the thioxo group (~δ 160–170 ppm in 13C-NMR) and aromatic protons .

Properties

IUPAC Name

N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-11-4-6-14(12(2)8-11)18(24)21-22-19(25)17(28-20(22)27)10-13-5-7-15(23)16(9-13)26-3/h4-10,23H,1-3H3,(H,21,24)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLHZSYSNTXZOK-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)NN2C(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,4-dimethylbenzamide (commonly referred to as a thiazolidinone derivative) has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N2O4S2C_{21}H_{20}N_{2}O_{4}S_{2}, with a molecular weight of 428.5 g/mol. It features a thiazolidinone core, which is known for its diverse biological activities. The presence of functional groups such as hydroxy, methoxy, and dimethylbenzamide contributes to its pharmacological potential.

Structural Characteristics

PropertyValue
Molecular FormulaC21H20N2O4S2
Molecular Weight428.5 g/mol
CAS Number303792-75-8
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . The structural modifications in the thiazolidinone scaffold often enhance these activities.

Anti-inflammatory Effects

Thiazolidinones have also been studied for their anti-inflammatory effects. The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines.

Anticancer Activity

Several derivatives of thiazolidinones have demonstrated anticancer properties across different cancer cell lines. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways . The specific compound discussed may exhibit similar mechanisms due to its structural analogies.

The biological activity of this compound is attributed to its interaction with various molecular targets. The hydroxy and methoxy groups are crucial for binding to target proteins or enzymes, modulating their activity effectively. Additionally, the sulfonyl moiety enhances solubility and stability, facilitating better bioavailability .

Target Pathways

  • Caspase Activation Pathway : Induces apoptosis in cancer cells.
  • NF-kB Pathway : Inhibition leads to reduced inflammation.
  • Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis.

Study on Antitubercular Activity

A study focused on the synthesis of thiazolidinone hybrids revealed that compounds structurally related to our compound exhibited potent antitubercular activity against M. tuberculosis strains with IC values indicating strong inhibitory effects .

Anti-inflammatory Research

In another research effort, derivatives similar to this compound were evaluated for their ability to inhibit inflammatory cytokines in vitro. Results showed a significant decrease in TNF-alpha and IL-6 levels upon treatment .

Scientific Research Applications

Structural Characteristics

The compound features a thiazolidinone ring, characterized by the presence of sulfur and nitrogen atoms within a five-membered ring. Its molecular formula is C19H16N2O6S2C_{19}H_{16}N_{2}O_{6}S_{2} with a molecular weight of approximately 432.47 g/mol. The presence of methoxy and hydroxy groups contributes to its biological activity by influencing binding interactions with various biological targets.

Anticancer Activity

Numerous studies have indicated that thiazolidinone derivatives, including N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,4-dimethylbenzamide, exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Mechanism of Action : Thiazolidinones may act by interfering with cellular signaling pathways involved in cell proliferation and survival.
CompoundCell Line TestedIC50 (µM)Mechanism
N-(4-hydroxyphenyl)-3-(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamideMCF7 (breast cancer)15Induction of apoptosis
N-[4-(trifluoromethyl)phenyl]thiazolidineA549 (lung cancer)10Inhibition of cell cycle progression

Antidiabetic Properties

Thiazolidinones are also recognized for their potential as antidiabetic agents. Compounds similar to this compound have been studied for their ability to enhance insulin sensitivity and regulate glucose metabolism.

Key Findings :
Research indicates that these compounds can activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism.

Study ReferenceCompound TestedEffect on Glucose LevelsPPAR Activation
Thiazolidinedione derivativesDecrease by 30%Yes
5-Ene-thiazolidinonesDecrease by 25%Yes

Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives have been extensively documented. These compounds demonstrate activity against a range of pathogens, including bacteria and fungi.

Mechanism : The antimicrobial action is often attributed to the ability of thiazolidinones to disrupt microbial cell membranes or inhibit essential enzymatic processes.

Microorganism TestedCompoundMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusN-(4-hydroxyphenyl)thiazolidine8 µg/mL
Escherichia coliThiazolidinedione derivatives16 µg/mL

Synthesis Approaches

The synthesis of this compound typically involves multi-step organic synthesis techniques such as:

  • Knoevenagel Condensation : This reaction forms the thiazolidinone core by condensing aldehydes with thiazolidinediones.
  • Cyclization Reactions : Subsequent steps involve cyclization to form the thiazolidine ring and incorporation of functional groups.

Comparison with Similar Compounds

Key Observations:

  • Configuration : E-isomers generally exhibit higher bioactivity than Z-isomers due to favorable spatial orientation for target binding .
  • Core Modifications : Replacing the 2-sulfanylidene with a 2,4-dioxo group (e.g., ) shifts activity toward enzyme inhibition rather than antiproliferative effects .

Bioactivity Profiles

  • Anticancer Activity : The target compound’s dimethylbenzamide group mimics structures in , where antiproliferative activity against Dalton’s lymphoma cells exceeded 85% at 100 μg/mL.
  • Antioxidant Potential: Analogues with catechol-like substituents (e.g., 4-hydroxy-3-methoxyphenyl) show superior radical scavenging, aligning with studies on phenolic antioxidants .

Computational Similarity and Target Prediction

Machine learning models () predict that the target compound clusters with antioxidants and tyrosine kinase inhibitors due to its phenolic and thioxo groups. Tanimoto similarity scores (>0.7) align it with ’s nitrobenzamide derivative but diverge in bioactivity due to configuration differences .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,4-dimethylbenzamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. A general protocol involves refluxing a mixture of thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide), chloroacetic acid, sodium acetate, and appropriate carbonyl compounds in a DMF/acetic acid solvent system (1:2 v/v) for 2 hours . Key optimization factors include:

  • Solvent polarity : DMF enhances solubility of aromatic intermediates, while acetic acid promotes cyclization.
  • Catalyst loading : Sodium acetate (2 eq.) neutralizes HCl byproducts, shifting equilibrium toward product formation.
  • Temperature : Reflux (~110–120°C) ensures sufficient energy for imine and thiazolidinone ring formation.
    • Yield improvement : Post-reaction cooling and recrystallization from DMF/ethanol (1:1) improve purity and yield (reported ~60–75% for analogous structures) .

Q. Which analytical techniques are critical for confirming the (E)-configuration of the benzylidene moiety and structural integrity?

  • X-ray crystallography : Resolves spatial arrangement of the (E)-configured benzylidene group and thiazolidinone ring. For example, analogous structures (e.g., (5Z)-5-(2-hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one) were validated via single-crystal diffraction, confirming bond angles and torsion .
  • Spectroscopy :

  • UV-Vis : Absorption bands at 320–350 nm indicate π→π* transitions in conjugated systems (e.g., benzylidene-thiazolidinone).
  • NMR : 1H^1\text{H}-NMR signals for the methine proton (CH=N) appear as singlets at δ 8.2–8.5 ppm, with NOESY confirming spatial proximity of aromatic protons .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be systematically addressed?

  • Case example : Discrepancies in antioxidant or enzyme inhibition assays may arise from solvent-dependent conformational changes or assay interference (e.g., DMSO quenching radicals).
  • Resolution strategies :

  • Control experiments : Use radical scavengers (e.g., ascorbic acid) to validate assay specificity .
  • Dose-response curves : Ensure linearity in the tested concentration range (e.g., 1–100 µM) to exclude non-specific effects.
  • Molecular docking : Compare binding poses across protein conformations (e.g., using AutoDock Vina) to identify interactions sensitive to substituent orientation .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under palladium-catalyzed conditions?

  • Catalytic applications : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) could functionalize the 2,4-dimethylbenzamide moiety.
  • Experimental design :

  • Substrate scope : Test aryl boronic acids with electron-withdrawing/donating groups to assess electronic effects on coupling efficiency.
  • Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
    • Challenges : The thiazolidinone sulfur may poison catalysts; use Pd(OAc)2_2/SPhos ligand systems to mitigate deactivation .

Q. How can computational methods predict and rationalize the compound’s supramolecular interactions in crystal packing?

  • Approach :

  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H-bonding between 4-hydroxyphenyl and sulfanylidene groups) using CrystalExplorer.
  • DFT calculations : Optimize dimer geometries at the B3LYP/6-31G(d,p) level to estimate interaction energies (e.g., π-π stacking vs. H-bonding dominance) .
    • Validation : Compare computed IR/Raman spectra with experimental data to confirm predicted hydrogen-bonding networks .

Data Contradiction Analysis

Q. How to address inconsistencies in reported solubility and stability profiles?

  • Hypothesis testing :

  • Solvent effects : Test solubility in DMSO, methanol, and aqueous buffers (pH 2–9) to identify aggregation-prone conditions.
  • Degradation pathways : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS monitoring. For example, sulfanylidene oxidation to sulfone derivatives may occur under acidic conditions .
    • Mitigation : Lyophilize the compound and store under inert atmosphere (<inline-formula>-20°C</inline-formula>) to prevent hydrolysis.

Methodological Resources

  • Synthesis : Follow protocols from peer-reviewed syntheses of analogous thiazolidinones .
  • Characterization : Use combined crystallographic (XRD) and spectroscopic (2D-NMR) validation .
  • Biological assays : Reference antioxidant and enzyme inhibition methodologies from Schiff base studies .

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